molecular formula C21H22ClN3O B5233035 3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole

3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole

Cat. No. B5233035
M. Wt: 367.9 g/mol
InChI Key: DGHLKAUFGHBUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole is a chemical compound that belongs to the class of indole derivatives. It is commonly known as CPI-1189 and has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

CPI-1189 acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It also acts as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling. By modulating the activity of these receptors, CPI-1189 can regulate the release of neurotransmitters in the brain and improve mood and cognitive function.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to improved mood and cognitive function. It has also been shown to reduce the release of stress hormones such as cortisol, leading to a reduction in anxiety and stress.

Advantages and Limitations for Lab Experiments

CPI-1189 has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has also been extensively studied, and its mechanism of action is well understood. However, CPI-1189 also has limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a narrow therapeutic window, which means that it must be carefully dosed to avoid toxicity.

Future Directions

There are several future directions for the study of CPI-1189. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its potential as a tool for studying the role of dopamine and serotonin in the brain. By modulating the activity of these receptors, CPI-1189 can help researchers better understand the mechanisms underlying mood and cognitive function. Finally, CPI-1189 may have potential applications in the treatment of other neurological disorders such as schizophrenia and Parkinson's disease. Further research is needed to determine its efficacy and safety in these applications.

Synthesis Methods

The synthesis of CPI-1189 involves the reaction of 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-one with indole-3-carboxaldehyde in the presence of a reducing agent. The resulting product is purified by column chromatography to obtain CPI-1189 in high yield and purity.

Scientific Research Applications

CPI-1189 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c22-17-4-3-5-18(14-17)24-10-12-25(13-11-24)21(26)9-8-16-15-23-20-7-2-1-6-19(16)20/h1-7,14-15,23H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHLKAUFGHBUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

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